molecular formula C7H10F3NO2 B13341393 5-(Trifluoromethyl)piperidine-3-carboxylic acid

5-(Trifluoromethyl)piperidine-3-carboxylic acid

Cat. No.: B13341393
M. Wt: 197.15 g/mol
InChI Key: FYCAOBWFMRWJHV-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)piperidine-3-carboxylic acid is an organic compound with the molecular formula C7H10F3NO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, with a trifluoromethyl group (-CF3) attached to the fifth carbon and a carboxylic acid group (-COOH) attached to the third carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)piperidine-3-carboxylic acid typically involves the introduction of the trifluoromethyl group and the carboxylic acid group onto the piperidine ring. One common method involves the reaction of piperidine with trifluoromethylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like palladium or copper complexes .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by continuously feeding reactants into a reactor and collecting the product. This approach can improve yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

5-(Trifluoromethyl)piperidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The carboxylic acid group can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

    5-(Trifluoromethyl)pyridine-3-carboxylic acid: Similar in structure but with a pyridine ring instead of a piperidine ring.

    4-(Trifluoromethyl)piperidine-3-carboxylic acid: Similar but with the trifluoromethyl group attached to the fourth carbon.

    5-(Trifluoromethyl)nicotinic acid: Similar but with a nicotinic acid structure

Uniqueness

5-(Trifluoromethyl)piperidine-3-carboxylic acid is unique due to the combination of the piperidine ring and the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

5-(trifluoromethyl)piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO2/c8-7(9,10)5-1-4(6(12)13)2-11-3-5/h4-5,11H,1-3H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCAOBWFMRWJHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNCC1C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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